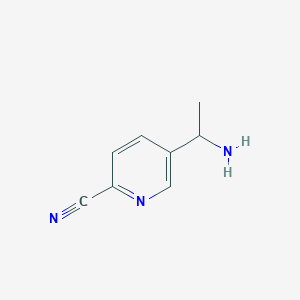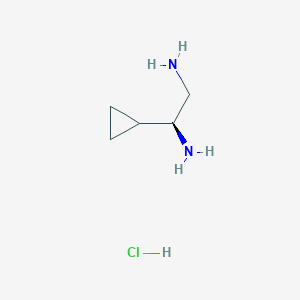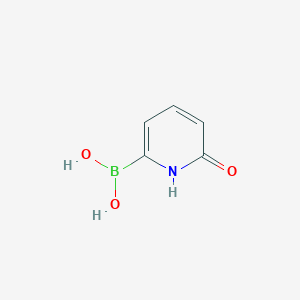
5-(1-Aminoethyl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Aminoethyl)pyridine-2-carbonitrile: is an organic compound with the molecular formula C8H9N3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Aminoethyl)pyridine-2-carbonitrile typically involves the reaction of pyridine derivatives with appropriate reagents. One common method includes the reaction of 2-chloropyridine with an amine under controlled conditions to introduce the aminoethyl group. The nitrile group can be introduced through a subsequent reaction with a cyanating agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(1-Aminoethyl)pyridine-2-carbonitrile can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring can be replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or organometallic compounds are often used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
Chemistry: 5-(1-Aminoethyl)pyridine-2-carbonitrile is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological molecules. It may serve as a ligand in the study of enzyme mechanisms or receptor binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and dyes .
Mechanism of Action
The mechanism of action of 5-(1-Aminoethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
- 5-(Aminomethyl)pyridine-2-carbonitrile
- 3-(2-Aminoethyl)pyridine
- 4-(1-Aminoethyl)pyridine
Comparison: 5-(1-Aminoethyl)pyridine-2-carbonitrile is unique due to the specific positioning of the aminoethyl and nitrile groups on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity compared to its analogs. For example, the position of the aminoethyl group can influence the compound’s ability to form hydrogen bonds and interact with biological targets .
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
5-(1-aminoethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-6(10)7-2-3-8(4-9)11-5-7/h2-3,5-6H,10H2,1H3 |
InChI Key |
ZGGVGCJVSCMOAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11922480.png)

![5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one](/img/structure/B11922490.png)
![3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11922491.png)
![2-Methylbenzo[d]oxazol-7-ol](/img/structure/B11922497.png)





![3-Methylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11922526.png)

![2-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922538.png)

